1H-Isoindol-3-amine, 1-methyl-1-phenyl-
Description
Contextual Overview of Isoindole Derivatives in Contemporary Chemical Research
Isoindole derivatives are a class of heterocyclic compounds that have garnered considerable attention in contemporary chemical research due to their diverse pharmacological activities and applications in materials science. wikipedia.org These compounds are isomers of the more common indole (B1671886) structure and are characterized by a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.org The unique electronic and structural features of the isoindole nucleus make it a privileged scaffold in medicinal chemistry.
Isoindole derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-arrhythmic properties. wikipedia.orgnih.gov For instance, certain substituted 3-amino-1H-isoindoles have demonstrated significant and long-lasting local-anesthetic and antiarrhythmic activities in preclinical studies. nih.gov The isoindole framework is also a key component in a variety of natural products and synthetic molecules with therapeutic potential. acs.org
Beyond medicine, isoindole derivatives have found applications as dyes and pigments. wikipedia.org Their extended π-electron systems can give rise to intense colors, making them valuable in the manufacturing of commercial colorants. Furthermore, the fluorescent properties of some isoindole derivatives are being explored for applications in chemical sensing and bio-imaging.
Structural Significance of Substituted 1H-Isoindol-3-amine Systems
The properties and potential applications of isoindole derivatives are heavily influenced by the nature and position of their substituents. In the case of 1H-Isoindol-3-amine, 1-methyl-1-phenyl-, the substituents at the 1-position—a methyl group and a phenyl group—are of particular structural significance.
The presence of a stereocenter at the C1 position, bearing both a methyl and a phenyl group, introduces chirality into the molecule. This is a crucial feature in medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. The differential spatial arrangement of the methyl and phenyl groups can lead to distinct interactions with biological targets such as enzymes and receptors.
Studies on related heterocyclic systems, such as 1-methyl-1-phenylsilacyclohexane, have shown that the presence of both a methyl and a phenyl group on the same carbon atom can significantly influence the conformational preferences of the ring system. researchgate.net In the gas phase, the methyl group in such geminally substituted compounds tends to shift the conformational equilibrium towards the conformer where the larger phenyl group occupies an axial position. researchgate.net While a direct parallel cannot be drawn without experimental data for 1H-Isoindol-3-amine, 1-methyl-1-phenyl-, these findings suggest that the interplay between the methyl and phenyl groups likely imposes specific conformational constraints on the isoindole ring.
Evolution of Synthetic Methodologies for Isoindole Cores
The synthesis of the isoindole core has been a subject of extensive research, with numerous methods developed over the years. Early methods often involved harsh reaction conditions and offered limited scope. However, the evolution of synthetic organic chemistry has led to the development of more efficient and versatile strategies.
One of the classical approaches to isoindole synthesis involves the reaction of 2-(bromomethyl)benzaldehyde (B49007) or 2-(bromomethyl)benzophenone with primary amines. lookchem.com More recent methods have utilized transition metal catalysis to achieve the construction of the isoindole ring system. For instance, palladium-catalyzed intramolecular cyclization reactions have been successfully employed.
A significant advancement in the synthesis of substituted isoindoles is the development of one-pot procedures. These methods allow for the construction of complex isoindole derivatives from simple starting materials in a single reaction vessel, which is both time- and resource-efficient. For example, the synthesis of 3-substituted isoindolin-1-ones has been achieved through a one-pot reaction of 2-cyanobenzaldehyde (B126161) with various amines. acs.org
The table below provides a summary of yields for the synthesis of various 2-substituted and 1-aryl-2-substituted isoindoles, illustrating the efficiency of modern synthetic methods. lookchem.com
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Bn | 3a | 88 |
| 2 | H | 4-MeO-Ph | 3b | 73 |
| 3 | Ph | Ph | 3c | 68 |
| 4 | Ph | 4-MeO-Ph | 3d | 71 |
| 5 | Ph | 4-Cl-Ph | 3e | 65 |
| 6 | Ph | 4-Br-Ph | 3f | 62 |
| 7 | Ph | Bn | 3g | 52 |
| 8 | 4-Cl-Ph | Bn | 3h | 41 |
| Data sourced from a study on a novel synthetic route to 2-substituted-isoindoles. lookchem.com |
These synthetic advancements have made a wider range of substituted isoindoles accessible for further investigation into their chemical and biological properties, paving the way for the discovery of new therapeutic agents and functional materials.
Structure
3D Structure
Properties
CAS No. |
917776-52-4 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-methyl-3-phenylisoindol-1-amine |
InChI |
InChI=1S/C15H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17-15/h2-10H,1H3,(H2,16,17) |
InChI Key |
DSTFDMSWHBZXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=N1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Isoindol 3 Amine, 1 Methyl 1 Phenyl and Analogous Structures
Established Synthetic Routes for Isoindole Derivatives
Traditional methods for synthesizing the isoindole core often rely on fundamental organic reactions, including condensations and cyclizations, which have been refined over many years.
Condensation reactions are a cornerstone of isoindole synthesis, typically involving the reaction of a benzene (B151609) derivative with two adjacent carbonyl-containing groups with an amine source. Phthalic anhydride (B1165640) and its derivatives are common starting materials.
The reaction of phthalic anhydride with primary amines is a well-established route to N-substituted phthalimides (isoindole-1,3-diones). wikipedia.org This process can be achieved by heating the anhydride with an amine or by treating it with ammonium (B1175870) carbonate. wikipedia.org Similarly, o-phthalaldehyde (B127526) can undergo condensation with primary amines to form isoindolin-1-ones. clockss.org These methods provide a straightforward entry into the isoindolinone and phthalimide (B116566) skeletons, which are oxidized forms of the isoindole ring system. nih.gov For instance, the synthesis of the drug apremilast (B1683926) involves the condensation of a substituted amine with an acetylated phthalic anhydride derivative. mdpi.com
| Starting Material | Reagent | Product Type | Reference |
| Phthalic Anhydride | Primary Amine | Phthalimide | wikipedia.org |
| o-Phthalaldehyde | Primary Amine | Isoindolin-1-one (B1195906) | clockss.org |
| 3-Nitrophthalic Anhydride | L-glutamine | Nitrothalimide | mdpi.com |
| Tetrachlorophthalic Anhydride | N,N-dimethylethylenediamine | N-alkylated Phthalimide | mdpi.com |
Intramolecular cyclization offers a powerful method for constructing the fused ring system of isoindoles. The Pictet-Spengler reaction, first discovered in 1911, is a classic example. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgthermofisher.com The mechanism proceeds through the formation of an electrophilic iminium ion, which is attacked by the nucleophilic aromatic ring. wikipedia.orgyoutube.com
While traditionally used for synthesizing isoquinolines, this reaction has been adapted for indole (B1671886) and isoindole synthesis. wikipedia.orgnih.gov A notable variation is the Pictet-Spengler-type cyclization of in situ-generated isoindolium salts, which act as electrophiles. This "umpolung" strategy converts the normally nucleophilic isoindole into an electrophile via protonation, enabling the synthesis of polycyclic isoindolines. nih.gov Other intramolecular cyclization methods include iodine-mediated cyclization of enamines to form 3H-indoles, which are isomers of the isoindole system. nih.govacs.org
| Reaction Type | Key Reactants | Key Intermediate | Product Class | Reference |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline | wikipedia.orgthermofisher.com |
| Pictet-Spengler-type | In situ-generated Isoindole, Acid | Isoindolium salt | Polycyclic Isoindoline (B1297411) | nih.gov |
| Iodine-Mediated Cyclization | Enamine | Iodide intermediate | 3H-Indole | nih.govacs.org |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating atoms from all starting materials. nih.gov This strategy is advantageous for creating molecular diversity and has been successfully applied to the synthesis of isoindolinones and related structures. beilstein-journals.org
One such approach involves the three-component reaction of 2-formylbenzoic acid, a primary amine, and an isocyanide, catalyzed by a Lewis acid, to produce substituted isoindolinones. beilstein-journals.org Another example utilizes o-phthalaldehyde (OPA), an amine, and a thiol to generate fluorescent isoindole derivatives, a reaction often used in analytical chemistry for detecting amino acids. acs.org These methods demonstrate the power of MCRs to rapidly assemble the isoindole core with various functional groups. nih.govbeilstein-journals.org
| Component 1 | Component 2 | Component 3 | Product Type | Reference |
| 2-Formylbenzoic Acid | Primary Amine | Isocyanide | Substituted Isoindolinone | beilstein-journals.org |
| o-Phthalaldehyde | Amine | Thiol | Fluorescent Isoindole | acs.org |
| 3-Methylindole | Formaldehyde | Chloroethylamine | Indole-fused Oxadiazepine | nih.gov |
Advanced and Stereoselective Synthetic Approaches
Modern synthetic chemistry has introduced sophisticated metal-catalyzed and stereoselective methods, allowing for greater control and efficiency in the construction of complex isoindole derivatives.
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoindoles. Palladium and gold catalysts are particularly prominent.
Palladium-Mediated Processes: Palladium catalysts are exceptionally versatile for forming isoindole structures. Key methods include:
Carbonylative Cyclization: o-Halobenzoates can react with primary amines and carbon monoxide in a palladium-catalyzed process to yield isoindole-1,3-diones under mild conditions. nih.govacs.org
C-H Functionalization: A palladium-catalyzed C-H activation of aldonitrones provides a direct route to highly functionalized isoindole N-oxides. acs.org
Cascade Reactions: Isoindolines can be converted to 1-arylisoindoles in a one-pot palladium-catalyzed cascade involving dehydrogenation followed by C-H arylation. organic-chemistry.org
Gold-Catalyzed Cyclization: Gold catalysts, known for their ability to activate alkynes under mild conditions, have also been employed in isoindole synthesis. organic-chemistry.org
Azide-Yne Cyclization: Gold catalysts can trigger a cascade cyclization of (azido)ynamides, proceeding through an α-amidino gold carbenoid intermediate to construct complex heterocyclic systems like indoloquinolines. nih.gov
Spirocyclization: Gold(I) catalysts facilitate the cascade cyclization of azido-alkynes to generate α-imino gold carbenes, which can undergo spirocyclization to form spirocyclic indolin-3-ones. chemrxiv.org
| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |
| Palladium | Carbonylative Cyclization | o-Halobenzoate, Amine, CO | Isoindole-1,3-dione | nih.govacs.org |
| Palladium | C-H Functionalization | Aldonitrone | Isoindole N-oxide | acs.org |
| Palladium | Cascade C-H Transformation | Isoindoline | 1-Arylisoindole | organic-chemistry.org |
| Gold | Azide-Yne Cascade Cyclization | (Azido)ynamide | Indoloquinoline | nih.gov |
| Gold | Cascade Cyclization | Azido-alkyne | Spirocyclic Indolin-3-one | chemrxiv.org |
Controlling the regiochemistry and stereochemistry is crucial when synthesizing biologically active molecules. Several methods have been developed for the selective synthesis of substituted isoindoles.
Regioselective Synthesis: The reaction of o-(1-alkynyl)benzamides with electrophiles like iodine monochloride (ICl) leads to a variety of substituted isoindolin-1-ones in good to excellent yields under mild conditions. nih.gov This electrophilic cyclization provides a high degree of regiocontrol. Palladium-catalyzed cross-coupling reactions have also been developed for the N-1 selective substitution of related heterocycles, demonstrating the potential for regiocontrol in complex systems. nih.gov
Diastereoselective Synthesis: A one-pot tandem reaction of 2-cyanobenzaldehyde (B126161) and primary nitroalkanes, catalyzed by a base, can produce 3-substituted isoindolinones. nih.govsigmaaldrich.com This process, which starts with a Henry (nitroaldol) reaction followed by cyclization and rearrangement, allows for direct diastereoselective crystallization of the product. nih.gov Similarly, rhodium-catalyzed cascade reactions have been shown to enable the diastereoselective synthesis of products containing the 1H-isoindole motif with high molecular complexity. acs.org
| Method | Key Reactants | Key Feature | Product | Reference |
| Electrophilic Cyclization | o-(1-Alkynyl)benzamide, ICl | Regioselective | Substituted Isoindolin-1-one | nih.gov |
| One-pot Tandem Reaction | 2-Cyanobenzaldehyde, Nitroalkane | Diastereoselective crystallization | 3-Substituted Isoindolinone | nih.gov |
| Rhodium-Catalyzed Cascade | Vinyl diazoester, Nitrile | Diastereoselective | Polycyclic 1H-Isoindole | acs.org |
Functional Group Transformations on Isoindole Skeletons (e.g., Epoxide Opening)
The modification of existing isoindole or isoindolinone frameworks through functional group transformations represents a crucial strategy for the synthesis of complex, polycyclic, and substituted isoindole derivatives. Among these transformations, the ring-opening of epoxides stands out as a powerful method for introducing stereochemically rich functionalities and inducing further cyclizations.
A notable application of this strategy is the enantioselective total synthesis of (+)-stachyflin, an isoindole-containing natural product. In a key step of this synthesis, a Lewis acid-induced domino cascade reaction is employed, which is initiated by the opening of an epoxide ring. nih.gov This sequence involves an epoxide-opening/rearrangement/cyclization cascade, demonstrating the utility of this transformation in constructing intricate molecular architectures based on the isoindole core. nih.gov
The fundamental chemistry of epoxide ring-opening can proceed under both acidic and basic conditions. libretexts.org
Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. For asymmetric epoxides, the nucleophile typically attacks the more substituted carbon atom. The reaction proceeds via an SN2-like mechanism, resulting in a trans configuration of the nucleophile and the hydroxyl group in the product. libretexts.org
Base-Catalyzed Opening: In the presence of a strong nucleophile, such as an amine or hydroxide, the reaction proceeds via a direct SN2 attack on one of the epoxide carbons. This attack is driven by the significant ring strain of the three-membered epoxide ring. libretexts.org For asymmetrical epoxides, the attack preferentially occurs at the less sterically hindered carbon atom, also leading to a trans product. libretexts.org
This reactivity allows for the introduction of a wide range of substituents onto a molecule by carefully choosing the nucleophile for the ring-opening reaction. In the context of isoindole synthesis, an appropriately positioned epoxide on a precursor molecule can be opened to trigger an intramolecular cyclization, thereby forming the fused heterocyclic system of the isoindole skeleton.
Green Chemistry Principles in Isoindole Synthesis
The integration of green chemistry principles into the synthesis of isoindoles and their derivatives is an area of growing importance, aiming to develop more sustainable and environmentally benign methodologies. Key principles such as the use of renewable feedstocks, atom economy, and the development of one-pot reactions are being actively explored.
A significant advancement in this area is the synthesis of renewable isoindolinones derived from bio-based furfurals. rsc.org This approach utilizes a tandem Diels-Alder cycloaddition-aromatization strategy to convert biomass-derived starting materials into functionalized isoindolinones. rsc.org The process is facilitated by a defective Zn-BTC-SA catalyst for the intramolecular Diels-Alder cycloaddition and an acidic ionic liquid, [Hmim]HSO₄, to promote the subsequent aromatization, achieving excellent yields of over 92%. rsc.org This method not only employs renewable resources but also showcases a highly efficient cascade reaction.
Further embracing green chemistry, researchers have developed one-pot procedures for isoindolin-1-one synthesis that avoid the pre-formation of primary amines. clockss.org One such method involves the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde. This reaction proceeds in a single pot, where the nitro group is reduced in situ to an amine, which then condenses with the dialdehyde (B1249045) to form the isoindolinone ring. clockss.org This approach enhances efficiency and reduces waste by combining multiple synthetic steps into a single operation.
The use of environmentally benign solvents and catalysts is another cornerstone of green isoindole synthesis. Deep eutectic solvents (DESs) are emerging as green, biodegradable, and recyclable media for various organic transformations, including the synthesis of heterocyclic compounds. researchgate.net These solvents can act as both the reaction medium and catalyst, offering a sustainable alternative to traditional volatile organic solvents. researchgate.net
The development of catalytic systems that allow for high regioselectivity and yield under mild conditions also aligns with green chemistry principles. For instance, palladium-catalyzed direct C-H arylation of indoles to produce 3-phenyl-1H-indoles has been successfully performed in water, a green solvent. mdpi.com
These examples highlight a clear trend towards the development of more sustainable synthetic routes to the isoindole core, focusing on renewable inputs, procedural efficiency, and the reduction of environmental impact.
Chemical Reactivity and Transformation Pathways of 1h Isoindol 3 Amine Derivatives
Fundamental Reaction Types
The principal reactions of the isoindole system involve substitutions that maintain the core structure and redox processes that alter the oxidation state of the heterocycle.
The 1H-isoindol-3-amine structure possesses both nucleophilic and electrophilic centers, allowing for a variety of substitution reactions.
Nucleophilic Reactions: The primary amine group (-NH2) at the 3-position is a key nucleophilic center. It can readily react with a range of electrophiles. For instance, tryptamine (B22526) derivatives, which also contain an indole (B1671886) nucleus, undergo nucleophilic substitution at the nitrogen atom. researchgate.net This suggests that the amine moiety in 1H-isoindol-3-amine, 1-methyl-1-phenyl- would be reactive towards alkylating and acylating agents. Furthermore, the indole nitrogen itself can act as a nucleophile under certain acidic conditions, leading to N-substitution. researchgate.net Highly reactive (1H-indol-3-yl)methyl electrophiles have been shown to undergo rapid nucleophilic substitution with various nucleophiles, including secondary amines, in mild conditions. nih.gov
Electrophilic Aromatic Substitution: The benzene (B151609) ring portion of the isoindole core is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the activating and directing effects of the heterocyclic part of the molecule. In related indole systems, electrophilic substitution is a common pathway for functionalization. nih.gov For the 1H-isoindol-3-amine core, the substitution pattern will be influenced by the combined electronic effects of the amine and the pyrrolic nitrogen. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are theoretically possible on the benzo portion of the molecule. youtube.com The specific regio-outcome would depend on the reaction conditions and the directing influence of the heterocyclic moiety. youtube.com
The isoindole nucleus is a redox-active system. Its reactions can involve the gain or loss of electrons, leading to significant structural transformations. youtube.comyoutube.com
Oxidation: The isoindole skeleton can undergo oxidation. nih.gov For example, the oxidation of an isoindole can lead to the formation of more stable structures like isoindolinones or phthalimides, which are common motifs in various biologically active molecules. nih.gov The presence of the methyl and phenyl groups at the 1-position would influence the stability of any oxidized intermediates. The burning of magnesium in the presence of oxygen is a classic example of an oxidation reaction. youtube.com Similarly, halogens like chlorine can act as oxidizing agents, for instance, by oxidizing iodide ions to iodine. youtube.com
Reduction: The imine-like C=N bond within the 1H-isoindole ring system can be susceptible to reduction. Catalytic hydrogenation or the use of chemical reducing agents like sodium borohydride (B1222165) could potentially reduce this bond, leading to the corresponding isoindoline (B1297411) derivative. The Clemmensen reduction is a known method for reducing ketones to alkanes, and similar principles could apply to the reduction of the C=N bond in the isoindole core. acs.org In redox reactions, reduction is defined as the gain of electrons. youtube.com
Isomerism and Tautomeric Equilibria in 1H-Isoindol-3-amines (e.g., Amino-Imino Tautomerism)
Tautomerism, the interconversion of structural isomers through proton transfer, is a critical aspect of the chemistry of 1H-isoindol-3-amines. nih.gov The most significant equilibrium is the amino-imino tautomerism.
The compound 1H-Isoindol-3-amine, 1-methyl-1-phenyl- can exist in equilibrium between the amino tautomer (1H-isoindol-3-amine) and the imino tautomer (1-iminoisoindoline). The standard amino form can undergo a spontaneous proton shift to the rare imino form. mun.ca This equilibrium is highly sensitive to the molecular environment, including the solvent and the electronic nature of substituents. nih.govresearchgate.net
In many heterocyclic systems, the imino form can be stabilized through conjugation or intramolecular hydrogen bonding. researchgate.netrsc.org For example, in N-aryl substituted phthalic imidines, the amino-imino equilibrium mixture is observed, with the position of the equilibrium being solvent-dependent. researchgate.net Density functional theory (DFT) calculations have shown that for some systems, the amino tautomer can be highly unstable compared to the imino form. rsc.org The presence of metal ions can also significantly influence the position of the amino-imino tautomeric equilibrium. nih.gov In the solid state, one tautomer may be favored, while in solution, a mixture of both may exist. mdpi.com
| Factor | Influence on Amino-Imino Equilibrium | Reference |
| Solvent Polarity | The proportion of the imino form can increase significantly in polar, aqueous media compared to non-polar solvents. | researchgate.net |
| Intramolecular H-Bonding | The imino form can be stabilized by the formation of an intramolecular hydrogen bond. | researchgate.netresearchgate.net |
| Conjugation | Extended conjugation in the imino tautomer can lead to its stabilization. | rsc.org |
| Metal Ions | Coordination with metal ions can shift the equilibrium, often favoring the imino form. | nih.gov |
| Substituents | Electron-donating or -withdrawing groups on the aromatic ring can alter the relative stability of the tautomers. | nih.gov |
Ring Opening and Rearrangement Mechanisms
While the isoindole core is relatively stable, it can undergo ring-opening or rearrangement reactions under specific, often forcing, conditions.
Ring Opening: Treatment with strong acids or bases, particularly at elevated temperatures, could potentially lead to the cleavage of the heterocyclic ring. The specific pathway would depend on which bonds are most susceptible to cleavage under the applied conditions. For instance, 1-hydroxyindoles are known to be sensitive to acids and can undergo several competing reactions, including dimerization and other transformations. researchgate.net
Rearrangement Mechanisms: Rearrangements involving the migration of a group to an electron-deficient nitrogen atom are well-documented in organic chemistry. Reactions like the Hofmann and Curtius rearrangements involve the formation of an isocyanate intermediate from an amide or acyl azide, respectively, followed by rearrangement to form an amine. masterorganicchemistry.com While 1H-Isoindol-3-amine, 1-methyl-1-phenyl- does not have the required starting functionality for these specific named reactions, initial derivatization of the amine group could create a substrate for similar rearrangement processes. The key step in these rearrangements is the migration of a carbon atom to an adjacent nitrogen, displacing a leaving group. masterorganicchemistry.com
Derivatization and Functionalization Strategies for Enhanced Complexity
The functional groups present in 1H-Isoindol-3-amine, 1-methyl-1-phenyl- provide multiple handles for derivatization, allowing for the synthesis of more complex molecules.
The exocyclic primary amine is the most accessible site for derivatization. A wide variety of methods exist for the functionalization of amine groups. researchgate.net
Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amine group or to introduce new functional moieties.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation can be a competing side reaction.
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to yield substituted secondary or tertiary amines.
Pre-column Derivatization: For analytical purposes, amines are often derivatized to enhance their detection by techniques like HPLC. Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react readily with primary amines under mild conditions to form stable, fluorescent derivatives. sigmaaldrich.com Novel derivatization reagents have been designed to distinguish between different types of amines using mass spectrometry. nih.gov This derivatization often leads to a significant improvement in analytical signal. nih.gov
| Derivatization Strategy | Reagent Class | Resulting Functional Group |
| Acylation | Acyl Halides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea Formation | Isocyanates | Substituted Urea |
| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) |
Substitution on the Isoindole Ring System
The chemical reactivity of the isoindole ring system in 1H-Isoindol-3-amine, 1-methyl-1-phenyl- is predominantly governed by the principles of electrophilic aromatic substitution. The fused benzene ring of the isoindole nucleus is susceptible to attack by electrophiles, and the regioselectivity of these reactions is dictated by the electronic effects of the substituents already present on the molecule.
Directing Effects of Substituents
The directing effect of a substituent in electrophilic aromatic substitution determines the position at which the electrophile will attack the aromatic ring. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.
Activating groups increase the rate of reaction compared to unsubstituted benzene and are typically ortho-, para-directing. They donate electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the substitution. lumenlearning.comlibretexts.org
Deactivating groups decrease the reaction rate and are generally meta-directing, with the exception of halogens which are deactivating but ortho-, para-directing. lumenlearning.comlibretexts.org
The substituents on the 1H-Isoindol-3-amine, 1-methyl-1-phenyl- molecule and their expected directing effects are summarized in the table below.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| Amino group (-NH₂) | 3 | Strong electron-donating (resonance) | Strongly Activating | Ortho, Para |
| Fused Pyrrole (B145914) Ring | - | Electron-donating (resonance) | Activating | Ortho, Para |
| Methyl group (-CH₃) | 1 | Weak electron-donating (inductive) | Weakly Activating | Ortho, Para |
| Phenyl group (-C₆H₅) | 1 | Can be weakly activating or deactivating depending on conformation; generally considered bulky. | Weakly Activating/Deactivating | Ortho, Para |
The 3-amino group is a powerful activating group and strongly directs electrophilic attack to the positions ortho and para to it. lumenlearning.comlibretexts.org Within the context of the isoindole ring, the positions ortho to the amino group are C4 and the nitrogen of the pyrrole ring, while the para position is C6. The fused pyrrole ring itself is electron-rich and also directs substitution to the benzene ring, further activating it towards electrophilic attack. The 1-methyl and 1-phenyl groups at the C1 position primarily exert steric hindrance, which can influence the accessibility of nearby positions to incoming electrophiles.
Considering the combined effects, the positions on the benzene ring of the isoindole nucleus are activated towards electrophilic substitution. The primary directing influence comes from the potent 3-amino group. Therefore, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions. Steric hindrance from the 1-phenyl and 1-methyl groups might slightly disfavor substitution at the C7 position, which is ortho to the fusion point of the rings.
Predicted Reactivity in Common Electrophilic Aromatic Substitutions
Based on the directing effects of the substituents, the outcomes of several common electrophilic aromatic substitution reactions on 1H-Isoindol-3-amine, 1-methyl-1-phenyl- can be predicted. The following table outlines the expected major products for halogenation, nitration, and Friedel-Crafts reactions. It is important to note that these are predicted outcomes based on established principles of organic chemistry, as direct experimental data for this specific compound is not extensively available in the referenced literature.
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 4-Bromo-1-methyl-1-phenyl-1H-isoindol-3-amine and 6-Bromo-1-methyl-1-phenyl-1H-isoindol-3-amine (or corresponding chloro derivatives) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-1-methyl-1-phenyl-1H-isoindol-3-amine and 6-Nitro-1-methyl-1-phenyl-1H-isoindol-3-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acyl-1-methyl-1-phenyl-1H-isoindol-3-amine and 6-Acyl-1-methyl-1-phenyl-1H-isoindol-3-amine |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | 4-Alkyl-1-methyl-1-phenyl-1H-isoindol-3-amine and 6-Alkyl-1-methyl-1-phenyl-1H-isoindol-3-amine (Note: Prone to polyalkylation and rearrangements) |
In all these reactions, a mixture of the 4-substituted and 6-substituted isomers is expected. The exact ratio of these products would depend on the specific reaction conditions and the steric bulk of the incoming electrophile. The strong activation by the 3-amino group makes these reactions likely to proceed under relatively mild conditions.
Structural Elucidation and Spectroscopic Characterization Methodologies
Advanced Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopy is the primary tool for elucidating the structure of a molecule in the absence of a single crystal suitable for X-ray diffraction. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.
¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 1H-Isoindol-3-amine, 1-methyl-1-phenyl-, one would expect to see distinct signals for the methyl group protons, the aromatic protons on the phenyl and isoindole rings, and the amine protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent protons.
¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons. Specific chemical shifts would be expected for the methyl carbon, the quaternary carbon at the 1-position, and the various aromatic and sp²-hybridized carbons of the isoindole and phenyl rings.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would confirm which protons are coupled to each other, while HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
Hypothetical ¹H and ¹³C NMR Data Table No experimental data is available in the searched literature. The table below is a hypothetical representation.
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | ~1.7 | ~25 |
| C1 (quaternary) | - | ~70 |
| Phenyl-H (ortho, meta, para) | ~7.2 - 7.5 | ~125 - 145 |
| Isoindole-H | ~7.0 - 7.6 | ~120 - 150 |
| -NH₂ | Variable, broad | - |
Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman)
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Fourier Transform Infrared (FTIR): An FTIR spectrum of the title compound would be expected to show characteristic absorption bands. For instance, N-H stretching vibrations for the primary amine group would typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. The C=N stretch of the isoindole ring and C=C stretches of the aromatic rings would likely appear in the 1500-1650 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. Symmetrical vibrations, such as the breathing modes of the aromatic rings, would be expected to produce strong signals.
Hypothetical Vibrational Spectroscopy Data Table No experimental data is available in the searched literature. The table below is a hypothetical representation.
| Vibrational Mode | Functional Group | Hypothetical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| C-H Stretch (Aromatic) | Phenyl, Isoindole | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 2970 |
| C=N Stretch | Isoindole Ring | 1600 - 1650 |
Mass Spectrometry (e.g., ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is ideal for polar molecules like the title compound. A high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm the elemental composition (C₁₅H₁₅N₂). The expected exact mass for the protonated molecule would be calculated and compared to the experimental value to within a few parts per million (ppm).
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of 1H-Isoindol-3-amine, 1-methyl-1-phenyl- be grown, X-ray crystallography would provide the most definitive and precise structural information. This technique maps the electron density in the crystal, allowing for the exact determination of atomic positions in the solid state. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures, but an entry for this specific compound does not exist. nih.govimet-db.rupsds.ac.ukcore.ac.ukchemistryworld.com
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic analysis would yield precise measurements for all geometric parameters of the molecule.
Bond Lengths and Angles: These values would confirm the expected hybridizations of atoms and could reveal any strain or unusual electronic effects within the molecule. For example, the C-N bond lengths within the isoindole ring system would provide insight into the degree of electron delocalization.
Torsion Angles: These angles describe the conformation of the molecule, such as the rotational position of the phenyl group relative to the isoindole core.
Hypothetical Bond Parameter Data Table No experimental data is available in the searched literature. The table below is a hypothetical representation based on related structures.
| Parameter | Atoms Involved | Hypothetical Value |
|---|---|---|
| Bond Length | C(sp³)-CH₃ | ~1.53 Å |
| Bond Length | C(sp³)-C(aromatic) | ~1.52 Å |
| Bond Length | C=N (imine) | ~1.28 Å |
| Bond Angle | CH₃-C1-Phenyl | ~110° |
Investigation of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
X-ray crystallography also reveals how molecules pack together in the solid state, which is governed by intermolecular forces.
Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, and the nitrogen atoms of the isoindole ring are potential acceptors. A crystal structure would likely show a network of intermolecular N-H···N hydrogen bonds, which would be a dominant force in the crystal packing.
π-π Stacking: The presence of two aromatic rings (phenyl and the benzene (B151609) part of the isoindole) creates the possibility for π-π stacking interactions, where the rings align face-to-face or offset, contributing to the stability of the crystal lattice. Analysis of centroid-to-centroid distances between rings would confirm these interactions.
Future Research Directions and Perspectives on 1h Isoindol 3 Amine Chemistry
Innovation in Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards environmental responsibility necessitates the development of greener synthetic routes. Traditional methods for constructing isoindoline (B1297411) cores often rely on harsh reagents and hazardous organic solvents. Future research should focus on adopting sustainable practices for the synthesis of 1H-Isoindol-3-amine, 1-methyl-1-phenyl-.
Key areas of innovation include:
Benign Solvents: Replacing conventional volatile organic compounds (VOCs) with water, supercritical fluids, or polyethylene (B3416737) glycol (PEG) can significantly reduce environmental impact. rsc.org The use of PEG, for example, has been shown to be effective as a reusable medium for palladium-catalyzed synthesis of isoindoline-fused triazoles. rsc.org
Catalyst Efficiency: Developing highly efficient and recyclable catalytic systems is crucial. This includes exploring heterogeneous catalysts, metal-free catalysts like phthalimide-N-sulfonic acid, or even biocatalysts. bohrium.com A recent development involves using a water extract of onion peel ash as a green, inexpensive, and recyclable catalyst for synthesizing isoindoline-1,3-dione derivatives. analis.com.my
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot syntheses and cascade reactions are promising strategies. researchgate.net
Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasonication can often reduce reaction times and energy consumption compared to conventional heating.
Table 1: Comparison of a Hypothetical Green Synthesis vs. a Traditional Route for an Isoindoline Core
| Parameter | Traditional Approach | Prospective Green Approach |
| Starting Materials | Phthalic Anhydride (B1165640), Substituted Amine | 2-Cyanobenzaldehyde (B126161), Phenylmagnesium Bromide, Methylamine |
| Solvent | Toluene, DMF | Water or Polyethylene Glycol (PEG) |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Recyclable Heterogeneous Catalyst or Biocatalyst |
| Energy Source | Conventional Reflux (High Energy) | Microwave Irradiation (Lower Energy, Faster) |
| Byproducts | Stoichiometric Waste | Minimal, potentially water |
| Atom Economy | Moderate | High |
Discovery of Unprecedented Reactivity Patterns
The unique structure of 1H-Isoindol-3-amine, 1-methyl-1-phenyl-, featuring a stereogenic quaternary carbon, suggests a rich and potentially unexplored reactivity profile. Future investigations should aim to move beyond known transformations of the isoindoline nucleus to discover novel reaction pathways.
Potential areas for exploration include:
C-H Bond Activation: The isoindoline skeleton is a viable substrate for metal-mediated C-H bond activation, allowing for the late-stage functionalization of the aromatic ring. csic.es Exploring this on the phenyl substituent or the benzo portion of the isoindoline core could lead to novel derivatives.
Skeletal Remodeling: Recent studies have shown that certain pyridinium (B92312) salts can undergo skeletal remodeling to form complex isoindoline polycycles. rsc.org Investigating if the 1H-Isoindol-3-amine core can be a partner in similar deconstructive-reconstructive strategies could yield structurally novel and complex molecules.
Asymmetric Catalysis: The inherent chirality of the molecule makes it an interesting candidate as a ligand in asymmetric catalysis. The amine group could be modified to coordinate with various metals, creating novel catalysts for stereoselective transformations.
Ring-Opening Reactions: Probing the stability of the five-membered ring under various conditions could lead to controlled ring-opening reactions, providing access to highly functionalized ortho-substituted benzene (B151609) derivatives that are otherwise difficult to synthesize.
Table 2: Potential Unexplored Reactivity of 1H-Isoindol-3-amine, 1-methyl-1-phenyl-
| Reaction Class | Substrate Moiety | Potential Outcome |
| Directed C-H Functionalization | Phenyl Ring / Benzo Ring | Access to poly-substituted, complex analogs. |
| Asymmetric Ligand Synthesis | Exocyclic Amine | Creation of novel chiral ligands for catalysis. |
| Cycloaddition Reactions | Imine Tautomer | Formation of novel fused heterocyclic systems. |
| Controlled Ring Opening | Isoindoline Core | Access to ortho-functionalized aromatic building blocks. |
Development of Advanced In Situ Characterization Techniques
A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. The formation and reaction of 1H-Isoindol-3-amine, 1-methyl-1-phenyl- likely involve transient intermediates and complex equilibria (e.g., tautomerism). Advanced in situ characterization techniques are essential to probe these fleeting species in real-time. d-nb.info
Future research would benefit from the application of:
In Situ Spectroscopy: Techniques such as ReactIR (FTIR), Raman spectroscopy, and process NMR can monitor the concentration of reactants, products, and intermediates as the reaction progresses. This data is invaluable for kinetic analysis and mechanism elucidation. scispace.com
Mass Spectrometry: Real-time monitoring of reaction mixtures using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can help identify key intermediates, even at very low concentrations.
Computational Synergy: Combining in situ experimental data with Density Functional Theory (DFT) calculations can provide a powerful approach to confirming the structures of observed intermediates and mapping out the entire reaction energy profile. bohrium.com
Table 3: Application of In Situ Techniques to the Study of 1H-Isoindol-3-amine Chemistry
| Technique | Information Gained | Research Application |
| In Situ FTIR/Raman | Monitoring of functional group changes (C=N, N-H, C=O). | Real-time tracking of cyclization, imine-amine tautomerism, and reaction kinetics. |
| In Situ NMR | Structural elucidation of intermediates and products in solution. | Identifying transient species and determining reaction pathways and selectivity. |
| In Situ Mass Spec | Detection of low-concentration intermediates and byproducts. | Building a comprehensive mechanistic picture, including off-cycle species. |
| Calorimetry | Measurement of reaction heat flow. | Assessing reaction thermodynamics and safety parameters for scale-up. |
Deeper Integration of Machine Learning and AI in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of conditions, and even the design of novel synthetic routes. researchgate.net However, the predictive power of these models is highly dependent on the quality and quantity of training data. acs.orgnih.gov
For the 1H-isoindol-3-amine chemical space, future directions include:
Reaction Outcome Prediction: ML models, particularly those based on neural networks, can be trained on databases of heterocyclic reactions to predict the success or failure of a proposed reaction for a new substrate like 1H-Isoindol-3-amine, 1-methyl-1-phenyl-. researchgate.netacs.org
Condition Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, stoichiometry) to identify the optimal conditions for yield and selectivity, minimizing the need for extensive experimental screening.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties. By using the 1H-isoindol-3-amine scaffold as a starting point, these models could generate new derivatives predicted to have high therapeutic potential.
Data Generation: A significant challenge is the lack of standardized data. Future efforts should focus on high-throughput experimentation (HTE) to generate large, high-quality datasets for training more accurate and reliable ML models for this class of heterocycles. nih.govacs.org
Table 4: Potential Applications of AI/ML in 1H-Isoindol-3-amine Research
| AI/ML Application | Input Data Required | Expected Output |
| Reactivity Prediction | Structure of reactants, reaction type. | Predicted yield, major product, and potential byproducts. |
| Synthetic Route Design | Target molecule structure. | A ranked list of plausible retrosynthetic pathways. |
| Property Prediction | Molecular structure. | Predicted physicochemical properties (solubility, pKa) and biological activity. |
| Catalyst Selection | Substrates and reaction type. | Recommendation of the optimal catalyst and ligands from a library. |
Conceptual Frameworks for Predictive Structure-Reactivity Relationships
Moving beyond empirical observation towards a predictive understanding of chemical reactivity is a central goal of chemistry. This involves developing robust conceptual frameworks that link a molecule's electronic and structural features to its behavior.
For the 1H-Isoindol-3-amine family, key research perspectives are:
Advanced Computational Modeling: Using high-level quantum chemical calculations (e.g., DFT) to map out electronic properties such as frontier molecular orbital (FMO) energies, atomic charges, and electrostatic potential surfaces. These calculations can rationalize observed reactivity and predict sites susceptible to nucleophilic or electrophilic attack.
Descriptor-Based Models: Developing quantitative structure-reactivity relationships (QSRR) is essential. This involves identifying key molecular descriptors (e.g., steric parameters, electronic parameters like the d-band center for catalysis) that correlate with reactivity. acs.orgacs.org Such models can rapidly screen virtual libraries of derivatives for desired reactivity profiles. researchgate.netresearchgate.net
Understanding Non-Covalent Interactions: The phenyl group and the heterocyclic core can engage in various non-covalent interactions (e.g., π-stacking, hydrogen bonding) that can influence conformation and reactivity. A deeper theoretical understanding of these interactions is crucial for predicting the molecule's behavior in complex environments like enzyme active sites.
Tautomerism Analysis: The potential for tautomerism between the 1H-isoindol-3-amine and its isoindolin-1-imine form is critical to its reactivity. d-nb.info Detailed computational and experimental studies are needed to quantify the relative stabilities of these tautomers under different conditions and how the 1-methyl and 1-phenyl substituents influence this equilibrium.
Table 5: Theoretical Models for Predicting Reactivity
| Theoretical Framework | Predicted Property | Relevance to 1H-Isoindol-3-amine, 1-methyl-1-phenyl- |
| Frontier Molecular Orbital (FMO) Theory | Sites of electrophilic/nucleophilic attack. | Predicting regioselectivity in functionalization reactions. |
| Density Functional Theory (DFT) | Reaction pathways, transition state energies. | Elucidating detailed reaction mechanisms and origins of selectivity. |
| Quantitative Structure-Reactivity Relationship (QSRR) | Reaction rates, equilibrium constants. | Predicting the reactivity of new derivatives without synthesis. |
| Molecular Dynamics (MD) Simulations | Conformational preferences, solvent effects. | Understanding substrate-receptor interactions and reaction dynamics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
